molecular formula C7H13BrO B2831942 (1R,2R)-1-Bromo-2-ethoxycyclopentane CAS No. 77147-28-5

(1R,2R)-1-Bromo-2-ethoxycyclopentane

Cat. No.: B2831942
CAS No.: 77147-28-5
M. Wt: 193.084
InChI Key: ASSXLHILMGYRIF-RNFRBKRXSA-N
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Description

(1R,2R)-1-Bromo-2-ethoxycyclopentane is an organic compound with a chiral center, making it an interesting subject in stereochemistry. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a cyclopentane ring. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane typically involves the bromination of 2-ethoxycyclopentanol. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. A common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to maintain the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher selectivity and purity of the product. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Bromo-2-ethoxycyclopentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-ethoxycyclopentanol, 2-ethoxycyclopentanenitrile, or 2-ethoxycyclopentylamine.

    Elimination Reactions: The major product is typically 2-ethoxycyclopentene.

    Oxidation and Reduction: Products can range from 2-ethoxycyclopentanone to 2-ethoxycyclopentanol.

Scientific Research Applications

(1R,2R)-1-Bromo-2-ethoxycyclopentane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of enantioselective reactions and chiral catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, particularly those involving chiral centers.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Bromo-2-ethoxycyclopentane depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. The stereochemistry of the compound influences the reaction pathway and the configuration of the product. In biological systems, the compound’s chiral centers can interact with specific enzymes or receptors, leading to selective biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Bromo-2-ethoxycyclopentane: The enantiomer of (1R,2R)-1-Bromo-2-ethoxycyclopentane, with opposite stereochemistry.

    (1R,2R)-1-Bromo-2-methoxycyclopentane: Similar structure but with a methoxy group instead of an ethoxy group.

    (1R,2R)-1-Chloro-2-ethoxycyclopentane: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a bromine atom and an ethoxy group. This combination of features makes it a valuable compound in stereoselective synthesis and chiral catalysis. Its ability to undergo a variety of chemical reactions further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSXLHILMGYRIF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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